molecular formula C15H15ClN2O6S3 B2812506 2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid CAS No. 742118-92-9

2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid

Cat. No.: B2812506
CAS No.: 742118-92-9
M. Wt: 450.92
InChI Key: FULNNTZADQUDQI-UHFFFAOYSA-N
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Description

“2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid” is a chemical compound with the molecular formula C15H15ClN2O6S3 and a molecular weight of 450.94 . It is characterized by the presence of a thiophene ring, a piperazine ring, and a benzoic acid group .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperazine ring, and a benzoic acid group . The InChI code for this compound is 1S/C15H15ClN2O6S3/c16-13-4-3-11 (10-12 (13)15 (19)20)26 (21,22)17-5-7-18 (8-6-17)27 (23,24)14-2-1-9-25-14/h1-4,9-10H,5-8H2, (H,19,20) .

Scientific Research Applications

Cytochrome P450 and Enzymatic Metabolism
The metabolism of novel antidepressants, such as Lu AA21004, has been studied in detail, revealing the involvement of cytochrome P450 enzymes in the oxidative metabolism process. These studies shed light on the metabolic pathways and the enzymes responsible for the conversion of such compounds into their metabolites, which is critical for understanding their pharmacokinetics and interactions within the human body (Hvenegaard et al., 2012).

Synthesis and Pharmacological Activity
The synthesis of S,N-substituted 2-mercaptobenzenesulfonamide derivatives, including chloro and sulfonyl alkanoic acids, has demonstrated potential pharmacological activities. These compounds have been investigated for their anticancer properties, showcasing the therapeutic potential of such sulfonamide derivatives in treating various cancers (Pomarnacka & Kornicka, 1998).

Antimicrobial Activity
The bifunctional sulfonamide-amide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the importance of these compounds in developing new antimicrobial agents that can address the growing concern of antibiotic resistance (Abbavaram & Reddyvari, 2013).

Binding Studies
Studies on the binding of sulfonylureas and phenothiazines to proteins, such as bovine serum albumin, using difference spectrophotometry, have provided insights into the interactions of these compounds with proteins. Understanding these interactions is crucial for drug design and the development of therapeutic agents with improved efficacy and safety profiles (Zia & Price, 1975).

Analytical Derivatization in Liquid Chromatography
The development of new sulfonate reagents for analytical derivatization in liquid chromatography has been reported. Such advancements in analytical chemistry are essential for the precise and efficient detection of various analytes, contributing to the fields of pharmacology, environmental science, and biochemical research (Wu et al., 1997).

Properties

IUPAC Name

2-chloro-5-(4-thiophen-2-ylsulfonylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O6S3/c16-13-4-3-11(10-12(13)15(19)20)26(21,22)17-5-7-18(8-6-17)27(23,24)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULNNTZADQUDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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